3-Acetyl-5-(4-chlorophenyl)-2-methylfuran
Overview
Description
“3-Acetyl-5-(4-chlorophenyl)-2-methylfuran” is a chemical compound that belongs to the class of organic compounds known as furans. Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including esterification, hydrazination, salt formation, and cyclization . For example, a similar compound, “2-(3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-4-((5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) methyl) phenyl acetate” was synthesized using these methods .Molecular Structure Analysis
The molecular structure of “3-Acetyl-5-(4-chlorophenyl)-2-methylfuran” would likely include a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The “3-Acetyl” and “2-Methyl” parts of the name suggest that there are acetyl and methyl groups attached to the third and second positions of the furan ring, respectively. The “5-(4-chlorophenyl)” part indicates that a 4-chlorophenyl group is attached to the fifth position of the furan ring .Chemical Reactions Analysis
The chemical reactions of “3-Acetyl-5-(4-chlorophenyl)-2-methylfuran” would likely be similar to those of other furan compounds. Furans can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also react with nucleophiles at the more electropositive carbon atoms .Scientific Research Applications
Chemical Synthesis and Derivatives
- Formation of α,Β-Unsaturated Compounds : The acylation of 3-methylfuran results in compounds like 2-acetyl-3-methylfuran. These compounds can react further to form α,Β-unsaturated compounds, demonstrating the chemical versatility of furan derivatives in synthesis (Nazarova et al., 1973).
- Antimicrobial Agents : Derivatives of related compounds, such as 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been synthesized and evaluated as antimicrobial agents, indicating potential biomedical applications (Sah et al., 2014).
Pharmacological Relevance
- Enzyme Inhibition : Compounds derived from related furan structures have been studied for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting potential therapeutic applications (Bekircan et al., 2015).
Synthetic Applications
- Synthesis of Cyclic Peroxides : Furan derivatives, including those with acetyl groups, are used in the synthesis of cyclic peroxides, showcasing their utility in creating complex organic structures (Qian et al., 1992).
- Crystal Structure Analysis : Studies of compounds like 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one provide insights into the crystal structures of furan derivatives, important for understanding their chemical behavior (Zhao et al., 2009).
Advanced Organic Chemistry
- Microwave Spectroscopy : The study of 2-acetyl-5-methylfuran using microwave spectroscopy reveals details about the molecular dynamics and structure of furan compounds (Van et al., 2016).
- Oligomerization Studies : The treatment of 2-methylfuran with phosphoric acid, forming compounds like 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol, demonstrates the oligomerization potential of furan derivatives (Ishigaki & Shono, 1974).
Photoreactions and Transformations
- Photochemistry Studies : The photochemical behavior of furan derivatives, such as the transformation of 3-acetyl-5-aryl-2-methylfurans, is key for understanding their reactivity and potential applications in synthesis (Onitsuka et al., 2000).
Future Directions
The future directions for the study of “3-Acetyl-5-(4-chlorophenyl)-2-methylfuran” could include further synthesis and characterization, testing for biological activity, and exploration of potential applications. Given the biological activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVLRAZYZGWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370633 | |
Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran | |
CAS RN |
43020-12-8 | |
Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.